

Application of 3-Bromo-4-pyridinecarboxaldehyde in Material Science: A Detailed Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Bromo-4-pyridinecarboxaldehyde
Cat. No.:	B108003

[Get Quote](#)

Introduction

3-Bromo-4-pyridinecarboxaldehyde is a versatile heterocyclic building block increasingly utilized in the field of material science. Its unique combination of a reactive aldehyde group and a bromine-substituted pyridine ring allows for its incorporation into a variety of advanced materials through diverse synthetic strategies. The pyridine nitrogen offers a site for coordination with metal centers, making it a valuable precursor for metal-organic frameworks (MOFs), while the bromo- and formyl- functionalities serve as handles for polymerization and post-synthetic modification, enabling the creation of functional polymers with tailored properties. This document provides a detailed overview of its applications, supported by experimental protocols and characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Bromo-4-pyridinecarboxaldehyde** is presented in the table below. This data is essential for its handling, storage, and use in synthetic procedures.

Property	Value	Reference
CAS Number	70201-43-3	[1]
Molecular Formula	C ₆ H ₄ BrNO	[1] [2]
Molecular Weight	186.01 g/mol	[1]
Appearance	Light yellow to light brown crystalline powder	[2]
Melting Point	79-83 °C	[2]
Solubility	Soluble in most organic solvents such as ethanol, dimethylformamide, and dichloromethane.	[2]

Application Notes

The bifunctional nature of **3-Bromo-4-pyridinecarboxaldehyde** makes it a valuable starting material for a range of functional materials.

Precursor for Luminescent Materials and Porous Organic Polymers

3-Bromo-4-pyridinecarboxaldehyde serves as a key monomer in the synthesis of porous organic polymers (POPs). These materials are of significant interest due to their high surface area, tunable porosity, and potential applications in gas storage, separation, and catalysis. The bromo- and aldehyde functionalities allow for the formation of extended, cross-linked networks through reactions like Suzuki or Sonogashira coupling, followed by condensation or imine formation. The incorporation of the pyridine moiety can impart basicity to the polymer framework and can also be a source of luminescence.

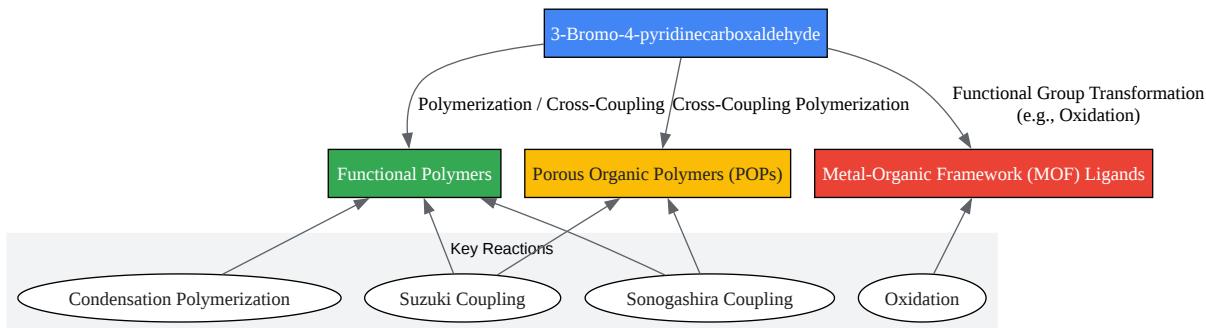
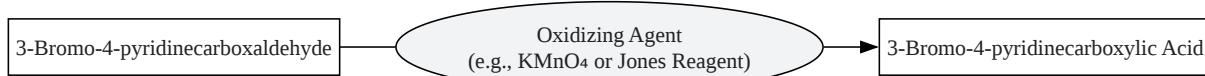
Building Block for Metal-Organic Frameworks (MOFs)

The pyridine nitrogen in **3-Bromo-4-pyridinecarboxaldehyde** can act as a coordinating site for metal ions, making it a suitable precursor for the synthesis of ligands for Metal-Organic Frameworks (MOFs). The aldehyde group can be further functionalized, for example, through

oxidation to a carboxylic acid, to create multtopic ligands. The bromine atom offers a site for post-synthetic modification of the resulting MOF, allowing for the introduction of additional functionalities. MOFs derived from such ligands can exhibit interesting properties for applications in gas sorption, catalysis, and sensing.

Intermediate in the Synthesis of Functional Polymers

Beyond porous materials, **3-Bromo-4-pyridinecarboxaldehyde** is a useful intermediate for creating a variety of functional polymers.^[2] The aldehyde group can be used in condensation polymerizations to form polyimines or can be converted to other functional groups. The bromine atom is a key reactive site for cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for constructing carbon-carbon bonds in polymer backbones. This allows for the synthesis of conjugated polymers with specific electronic and optical properties.



Experimental Protocols

While specific research articles detailing the use of **3-Bromo-4-pyridinecarboxaldehyde** in material synthesis are not abundant in the public domain, representative protocols can be derived from established synthetic methodologies for related compounds.

Protocol 1: Hypothetical Synthesis of a Pyridine-Containing Porous Organic Polymer via Sonogashira Coupling

This protocol describes a hypothetical synthesis of a porous organic polymer where **3-Bromo-4-pyridinecarboxaldehyde** is a key building block. The aldehyde functionality is preserved for potential post-synthetic modification.

Reaction Scheme:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-4-pyridinecarboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. chembk.com [chembk.com]
- To cite this document: BenchChem. [Application of 3-Bromo-4-pyridinecarboxaldehyde in Material Science: A Detailed Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b108003#use-of-3-bromo-4-pyridinecarboxaldehyde-in-material-science-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com